molecular formula C7H3Cl2FO B1593027 2,4-Dichloro-6-fluorobenzaldehyde CAS No. 681435-09-6

2,4-Dichloro-6-fluorobenzaldehyde

Cat. No.: B1593027
CAS No.: 681435-09-6
M. Wt: 193 g/mol
InChI Key: KDTLZLPZFUJFRU-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-fluorobenzaldehyde is an organic compound with the molecular formula C7H3Cl2FO. It is a halogenated benzaldehyde derivative, characterized by the presence of two chlorine atoms and one fluorine atom attached to a benzene ring with an aldehyde functional group. This compound is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dichloro-6-fluorobenzaldehyde can be synthesized through several methods. One common method involves the halogenation of 2,4-dichlorotoluene followed by formylation. Another method includes the Grignard reaction, where 2,4-dichloro-6-fluoroiodobenzene reacts with phenylmagnesium chloride, followed by formylation with N,N-dimethylformamide and hydrolysis to yield the desired aldehyde .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of commercially available raw materials such as 1,3-dichloro-2-fluoro-5-iodobenzene. The process includes a Grignard exchange reaction under low-temperature conditions, followed by formylation and hydrolysis to obtain the final product .

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-fluorobenzaldehyde involves its reactivity as an electrophile due to the presence of the aldehyde group. The electron-withdrawing chlorine and fluorine atoms enhance its electrophilic nature, making it susceptible to nucleophilic attack. This property is exploited in various synthetic reactions, including nucleophilic aromatic substitution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-6-fluorobenzaldehyde is unique due to the specific positioning of its chlorine and fluorine atoms, which significantly influence its reactivity and the types of reactions it can undergo. This distinct arrangement makes it a valuable intermediate in the synthesis of specialized compounds .

Properties

IUPAC Name

2,4-dichloro-6-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2FO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDTLZLPZFUJFRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70621721
Record name 2,4-Dichloro-6-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681435-09-6
Record name 2,4-Dichloro-6-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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